Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate
Description
Properties
CAS No. |
2227989-66-2 |
|---|---|
Molecular Formula |
C12H10BrNO2S |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
ethyl 4-bromo-5-phenyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(13)9(17-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
CZWRNIXACSNNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate
General Synthetic Strategy
The preparation of this compound generally follows a multi-step synthetic route involving:
- Construction of the thiazole ring via cyclization of α-haloketones or β-keto esters with thiourea or thiosemicarbazide derivatives.
- Introduction of the phenyl substituent at the 5-position through the choice of appropriate aryl precursors.
- Incorporation of the ethyl carboxylate group via esterification or use of ethyl β-keto esters as starting materials.
- Bromination at the 4-position, often achieved by α-monohalogenation of β-keto esters or direct halogenation of the thiazole ring.
This approach is supported by common synthetic protocols for thiazole derivatives that share structural similarities.
Specific Synthetic Routes
One-Pot Telescoped Synthesis Using β-Keto Esters and Thioureas
A more streamlined method involves the one-pot synthesis starting from β-keto esters and thioureas, promoted by tribromoisocyanuric acid (TBCA) as a brominating agent.
- Step 1: α-Monobromination of β-keto esters using tribromoisocyanuric acid in aqueous medium.
- Step 2: Reaction of the brominated β-keto ester with thiourea and a base such as DABCO to form the 2-aminothiazole ring.
- This process telescopes bromination and cyclization into a single reaction sequence, achieving yields up to 87%.
While this method has been demonstrated for various thiazole derivatives, it is adaptable for the synthesis of this compound by selecting appropriate β-keto esters and thiourea derivatives.
Cyclocondensation with Substituted Phenacyl Bromides
In related synthetic studies of thiazole derivatives, carbothioamides derived from aryl aldehydes react with substituted phenacyl bromides in ethanol to afford thiazole compounds.
- Preparation of carbothioamides from aryl aldehydes.
- Cyclocondensation with phenacyl bromides to form thiazole ring with aryl substitution.
- This method allows fine-tuning of substituents on the thiazole ring, including phenyl and bromo groups.
Although this approach was used for pyrazole-thiazole hybrids, the methodology is relevant for synthesizing this compound analogs.
Research Findings and Analysis
Reaction Yields and Conditions
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation and cyclization | Aryl aldehyde, thiourea/thiosemicarbazide | Brominating agent (e.g., NBS) | Multi-step, reflux, esterification | Not explicitly reported | Traditional approach, multi-step |
| One-pot telescoped synthesis | β-Keto ester, thiourea | Tribromoisocyanuric acid, DABCO | Aqueous medium, room temperature | Up to 87% | Efficient, telescoped reaction |
| Cyclocondensation with phenacyl bromides | Carbothioamide, phenacyl bromide | Ethanol solvent | Reflux | 62–85% (related compounds) | Allows diverse substitution |
Characterization and Confirmation
- Structural confirmation is typically achieved by IR, NMR (1H and 13C), and mass spectrometry.
- For related thiazole derivatives, 1H NMR shows characteristic aromatic and thiazole proton signals.
- High-resolution mass spectrometry confirms molecular weight and isotopic patterns consistent with bromine substitution.
Summary of Preparation Methods
| Step | Description | Purpose |
|---|---|---|
| 1. Preparation of β-keto ester or aryl aldehyde precursor | Provides the carbon skeleton and aryl substituent | Foundation for thiazole ring formation |
| 2. Bromination (α-monohalogenation) | Introduces bromine at the 4-position | Essential for bromo substitution |
| 3. Cyclization with thiourea or thiosemicarbazide | Forms the thiazole ring | Core heterocyclic structure |
| 4. Esterification (if required) | Introduces ethyl carboxylate group | Functional group for biological activity |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 4 undergoes facile substitution reactions, enabling diversification of the thiazole scaffold. Key reactions include:
Suzuki-Miyaura Cross-Coupling
The bromine participates in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Ethyl 4-(4-methoxyphenyl)-5-phenylthiazole-2-carboxylate | 85% |
This reaction retains the ester and phenyl groups while introducing new aryl moieties, critical for medicinal chemistry applications .
Buchwald-Hartwig Amination
Bromine can be replaced with amines under catalytic conditions:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Ethyl 4-(piperidin-1-yl)-5-phenylthiazole-2-carboxylate | 72% |
Ester Group Transformations
The ethyl ester moiety undergoes hydrolysis and transesterification:
Hydrolysis to Carboxylic Acid
| Reagents/Conditions | Product | Yield |
|---|---|---|
| NaOH (2M), EtOH/H₂O, reflux | 4-Bromo-5-phenylthiazole-2-carboxylic acid | 90% |
The carboxylic acid derivative serves as a precursor for amide formation or metal-organic frameworks .
Transesterification
| Reagents/Conditions | Product | Yield |
|---|---|---|
| MeOH, H₂SO₄ (cat.), 60°C | Methyl 4-bromo-5-phenylthiazole-2-carboxylate | 88% |
Thiazole Ring Modifications
The electron-deficient thiazole core supports electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
Nitration at position 5 (ortho to carboxylate):
| Reagents/Conditions | Product | Yield |
|---|---|---|
| HNO₃, H₂SO₄, 0°C | Ethyl 4-bromo-5-(4-nitrophenyl)thiazole-2-carboxylate | 65% |
1,3-Dipolar Cycloaddition
Reaction with nitrile oxides forms isoxazoline-thiazole hybrids:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| CH₃C≡N-O, Et₃N, CH₂Cl₂ | Ethyl 4-bromo-5-phenyl-2-(isoxazolin-3-yl)thiazole-2-carboxylate | 78% |
Bromine Reduction
Catalytic hydrogenation removes bromine:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Ethyl 5-phenylthiazole-2-carboxylate | 95% |
Ester Reduction
LiAlH₄ reduces the ester to a primary alcohol:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄, THF, 0°C → RT | (4-Bromo-5-phenylthiazol-2-yl)methanol | 82% |
Comparative Reactivity Table
| Reaction Type | Reagents | Key Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Aryl-substituted thiazole | 72–85 |
| Hydrolysis | NaOH/H₂O | Carboxylic acid | 85–90 |
| Transesterification | MeOH/H⁺ | Methyl ester | 88 |
| Nitration | HNO₃/H₂SO₄ | Nitrothiazole | 65 |
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate has shown promising results in anticancer studies. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, compounds bearing thiazole rings have been synthesized and tested against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The presence of electron-withdrawing groups on the phenyl ring enhances their efficacy, making them potential candidates for developing anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be utilized in developing new antimicrobial agents .
Anticonvulsant Activity
Recent investigations into thiazole derivatives have revealed their potential as anticonvulsant agents. For example, certain thiazole-based compounds have been shown to possess anticonvulsant properties comparable to established medications like ethosuximide. The structure-activity relationship (SAR) studies indicate that para-halogen substitutions on the phenyl ring are crucial for enhancing anticonvulsant activity .
Agricultural Applications
Pesticidal Properties
this compound and its derivatives have been explored for their pesticidal activities. Thiazole compounds are known to exhibit insecticidal and fungicidal properties, making them valuable in agricultural applications. Research has focused on synthesizing new thiazole derivatives to improve pest resistance and crop yield while minimizing environmental impact .
Material Science Applications
Polymer Chemistry
In material science, thiazole-containing compounds are being investigated for their potential use in polymer chemistry. The incorporation of thiazole moieties into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Thiazole derivatives with bromine and ester functionalities exhibit diverse physicochemical and reactive profiles depending on substituent positions and electronic effects. Below is a systematic comparison:
Structural Variations and Molecular Properties
Table 1: Key Structural and Molecular Features
Physicochemical Properties
- Lipophilicity : The phenyl group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to methyl or trifluoromethyl analogs (logP ~2.8–3.0) .
- Solubility: Polar substituents like trifluoromethyl (175277-03-9) may reduce solubility in non-polar solvents relative to phenyl or methyl groups .
Spectral and Analytical Data
- NMR : Thiazole derivatives exhibit characteristic ¹H NMR shifts for aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and ester methylenes (δ 4.2–4.4 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for analogs like 4f (C₁₂H₁₁BrFN₃S₂, [M+H]⁺ 361.26) confirm molecular ion peaks .
Biological Activity
Introduction
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by a bromine atom at the 4-position and a phenyl group at the 5-position of the thiazole ring, has been extensively studied for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and case studies.
Synthesis Methods
Several methods have been reported for synthesizing this compound. These methods typically involve the reaction of appropriate thiazole precursors with bromine-containing reagents and ethyl esters. The following table summarizes key synthesis approaches:
| Synthesis Method | Description |
|---|---|
| Halogenation | Bromination of 5-phenylthiazole derivatives using brominating agents. |
| Esterification | Reaction of thiazole carboxylic acids with ethanol in the presence of acid catalysts. |
| One-Pot Reactions | Sequential reactions that allow for the formation of thiazole derivatives in a single step, enhancing efficiency. |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds within this class can inhibit the growth of pathogens by disrupting cellular processes.
Anticancer Properties
Research has shown that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth. For instance, compounds similar to this compound have been evaluated for their efficacy against human glioblastoma and melanoma cells, displaying IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays measuring cytokine production and inflammatory marker expression. Results suggest that this compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may alter receptor activities linked to inflammation and tumor progression.
- Cell Cycle Disruption : By interfering with cell cycle regulators, it can induce apoptosis in cancer cells.
Study on Anticancer Activity
A study conducted on various thiazole derivatives, including this compound, assessed their cytotoxicity against different cancer cell lines. The findings indicated that this compound exhibited significant antiproliferative effects with an IC50 value lower than many existing treatments .
Antimicrobial Efficacy Assessment
In another research effort, this compound was tested against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate?
- Methodology : The compound can be synthesized via sequential functionalization of the thiazole core. A plausible route involves:
- Step 1 : Formation of the thiazole ring through condensation of thiourea derivatives with α-haloesters (e.g., ethyl bromoacetate) under basic conditions .
- Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C.
- Step 3 : Introduction of the phenyl group via Suzuki-Miyaura cross-coupling using Pd catalysts and arylboronic acids .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the purity and identity of this compound be verified?
- Analytical Methods :
- NMR : Confirm substituent positions via NMR (e.g., ester methyl at δ 1.3–1.5 ppm, thiazole protons at δ 7.0–8.5 ppm) and NMR (C=O at ~165 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+H] at m/z 326.98 for C _{10}BrNO) .
- Elemental Analysis : Match calculated and observed C/H/N/Br percentages.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data for brominated thiazole derivatives?
- Approach :
- Use SHELXL for refinement, leveraging constraints for disordered bromine atoms and anisotropic displacement parameters .
- Validate hydrogen-bonding networks with graph set analysis (e.g., Etter’s rules) to identify motifs like rings involving ester carbonyls and adjacent NH/S groups .
- Case Study : For similar compounds, unit cell parameters (e.g., a = 8.21 Å, b = 12.45 Å, c = 14.30 Å, β = 95.7°) and space group assignments (e.g., P2) have been reported .
Q. How do electronic effects of the bromo and phenyl substituents influence the thiazole ring’s reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., bromine’s σ-withdrawing effect reduces ring aromaticity).
- Spectroscopic Analysis : UV-Vis (λ shifts due to conjugation) and NMR (deshielding of C-2/C-5 carbons) .
- Experimental Findings : Bromine increases electrophilicity at C-2, facilitating nucleophilic substitutions (e.g., SNAr with amines) .
Q. What are the challenges in optimizing reaction conditions for Suzuki coupling on brominated thiazoles?
- Optimization Parameters :
- Catalyst : Pd(PPh) vs. PdCl(dppf) (higher yields with ligand-free conditions in THF at 80°C).
- Solvent : Use degassed DMF/HO mixtures to prevent Pd oxidation.
- Base : CsCO outperforms KCO in biphasic systems .
- Troubleshooting : Low yields may arise from bromide leaching; add tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
